molecular formula C9H9BrO3 B6200014 methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate CAS No. 63096-34-4

methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate

Cat. No.: B6200014
CAS No.: 63096-34-4
M. Wt: 245.1
InChI Key:
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Description

Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group attached to a hydroxyacetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (2S)-2-(3-bromophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2S)-2-(3-bromophenyl)-2-hydroxyethanol.

    Substitution: Formation of compounds like methyl (2S)-2-(3-azidophenyl)-2-hydroxyacetate or methyl (2S)-2-(3-cyanophenyl)-2-hydroxyacetate.

Scientific Research Applications

Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(3-fluorophenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interactions compared to its ortho or para counterparts. Additionally, the combination of the bromophenyl group with the hydroxyacetate moiety provides a distinct set of chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate involves the conversion of 3-bromobenzaldehyde to 3-bromo-3-phenylpropanoic acid, which is then converted to methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate through esterification.", "Starting Materials": [ "3-bromobenzaldehyde", "methyl acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 3-bromobenzaldehyde to 3-bromo-3-phenylpropanoic acid using sodium borohydride in acetic acid", "Step 2: Acidification of the reaction mixture with hydrochloric acid", "Step 3: Extraction of the product with diethyl ether", "Step 4: Neutralization of the aqueous layer with sodium hydroxide", "Step 5: Esterification of 3-bromo-3-phenylpropanoic acid with methyl acetate in the presence of hydrochloric acid", "Step 6: Workup of the reaction mixture with water and extraction of the product with diethyl ether", "Step 7: Purification of the product through recrystallization or column chromatography" ] }

CAS No.

63096-34-4

Molecular Formula

C9H9BrO3

Molecular Weight

245.1

Purity

95

Origin of Product

United States

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